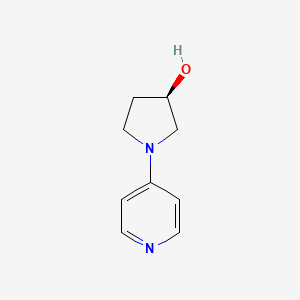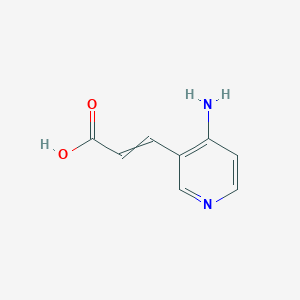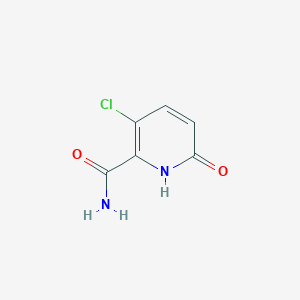![molecular formula C7H4ClFN2 B11916491 6-Chloro-3-fluoro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B11916491.png)
6-Chloro-3-fluoro-1H-pyrrolo[3,2-c]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-3-fluoro-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound that has garnered interest due to its unique structural properties and potential applications in various fields, including medicinal chemistry and materials science. The compound features a pyrrolo[3,2-c]pyridine core, which is a fused bicyclic system containing both pyrrole and pyridine rings, with chlorine and fluorine substituents at the 6 and 3 positions, respectively.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-fluoro-1H-pyrrolo[3,2-c]pyridine typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrrolo[3,2-c]pyridine core, followed by the introduction of the chloro and fluoro substituents. For example, the synthesis may begin with a cyclization reaction to form the pyrrolo[3,2-c]pyridine scaffold, followed by halogenation reactions to introduce the chlorine and fluorine atoms. Specific reaction conditions, such as the choice of solvents, temperatures, and catalysts, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as the use of continuous flow reactors and automated systems, can enhance efficiency and scalability. Additionally, purification techniques like crystallization and chromatography are employed to ensure the compound meets industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions
6-Chloro-3-fluoro-1H-pyrrolo[3,2-c]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine substituents can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents (e.g., N-chlorosuccinimide for chlorination), reducing agents (e.g., lithium aluminum hydride for reduction), and coupling catalysts (e.g., palladium catalysts for Suzuki coupling). Reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized pyrrolo[3,2-c]pyridine derivatives, while coupling reactions can produce biaryl compounds with extended conjugation .
Wissenschaftliche Forschungsanwendungen
6-Chloro-3-fluoro-1H-pyrrolo[3,2-c]pyridine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential drug candidates, particularly those targeting kinase enzymes and other biological receptors.
Biological Studies: The compound is used in the development of probes and inhibitors for studying biological pathways and disease mechanisms.
Materials Science: It is explored for its electronic properties and potential use in organic electronics and optoelectronic devices.
Wirkmechanismus
The mechanism of action of 6-Chloro-3-fluoro-1H-pyrrolo[3,2-c]pyridine depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites and blocking their activity. The molecular targets and pathways involved can vary, but common targets include kinases and other signaling proteins involved in cell proliferation and survival .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Chloro-1H-pyrrolo[3,2-c]pyridine: Lacks the fluorine substituent, which may affect its reactivity and biological activity.
3-Fluoro-1H-pyrrolo[3,2-c]pyridine:
1H-pyrrolo[3,2-c]pyridine: The parent compound without any halogen substituents, serving as a versatile scaffold for further functionalization.
Uniqueness
The presence of both chlorine and fluorine substituents in 6-Chloro-3-fluoro-1H-pyrrolo[3,2-c]pyridine imparts unique electronic and steric properties, making it a valuable compound for designing molecules with specific biological or material properties. Its dual halogenation can enhance binding affinity and selectivity in medicinal chemistry applications, as well as modify electronic properties in materials science .
Eigenschaften
Molekularformel |
C7H4ClFN2 |
|---|---|
Molekulargewicht |
170.57 g/mol |
IUPAC-Name |
6-chloro-3-fluoro-1H-pyrrolo[3,2-c]pyridine |
InChI |
InChI=1S/C7H4ClFN2/c8-7-1-6-4(2-11-7)5(9)3-10-6/h1-3,10H |
InChI-Schlüssel |
JNIYDZPUZPGBAE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C2C(=CN=C1Cl)C(=CN2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(Imidazo[1,2-a]pyridin-3-yl)acetamide](/img/structure/B11916428.png)

![4-Isopropyl-1-oxa-4-azaspiro[4.4]nonane](/img/structure/B11916439.png)



![Octahydropyrrolo[3,4-b][1,4]oxazine hydrochloride](/img/structure/B11916470.png)





